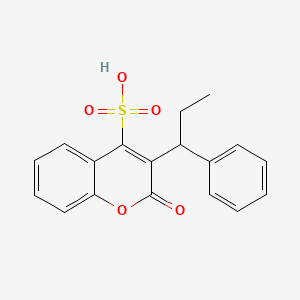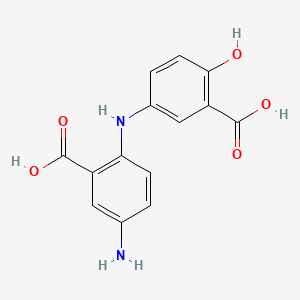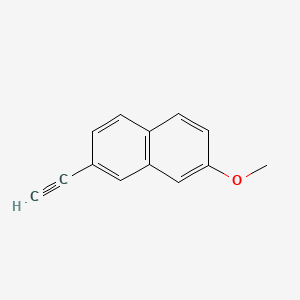
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is a synthetic steroid compound with the molecular formula C19H25ClO2. It is a derivative of androstane, characterized by the presence of a chlorine atom at the 4th position and a double bond between the 4th and 5th carbon atoms. This compound is of interest in various fields, including medicinal chemistry and steroid research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione typically involves the chlorination of androst-4-ene-3,17-dione. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chloro-androstane-3,17-dione, while reduction could produce 4-chloro-androstane-3,17-diol.
科学研究应用
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for hormone analogs.
Industry: It is utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione involves its interaction with steroid receptors in the body. It acts on progesterone receptors, influencing the regulation of gene expression and cellular functions. The compound’s effects are mediated through binding to these receptors, leading to changes in the transcription of target genes and subsequent physiological responses.
相似化合物的比较
Similar Compounds
Dydrogesterone: A synthetic progestogen with similar structural features but different functional groups.
Hydroxyprogesterone: Another steroid with hydroxyl groups instead of chlorine.
Androstenedione: A precursor to testosterone and estrogen with a similar backbone structure.
Uniqueness
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This structural modification can influence its biological activity and potential therapeutic applications, distinguishing it from other related compounds.
属性
CAS 编号 |
6765-84-0 |
|---|---|
分子式 |
C19H25ClO2 |
分子量 |
320.857 |
IUPAC 名称 |
(8R,9R,10S,13S,14S)-4-chloro-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1 |
InChI 键 |
MRGZILIKEDFESE-TYPQBLHASA-N |
SMILES |
CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Dibromomethyl)phenyl]benzoic acid](/img/structure/B583146.png)
![N-[4-Hydroxy-3-(sulfooxy)phenyl]acetamide Sodium Salt](/img/structure/B583147.png)
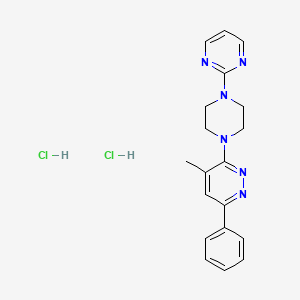
![(11Z)-16-[[2-(Methylamino)-2-oxoacetyl]amino]-11-hexadecenoic Acid](/img/structure/B583149.png)
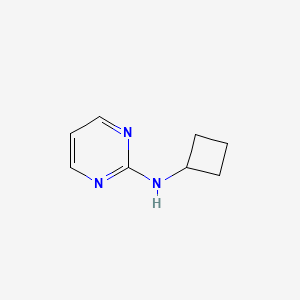
![2-[-2[(5-Nitro-2-furanyl)methylene]hydrazinyl]acetic Acid](/img/structure/B583152.png)
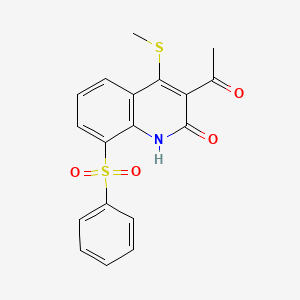
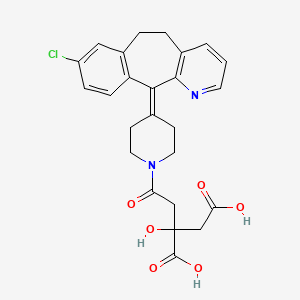
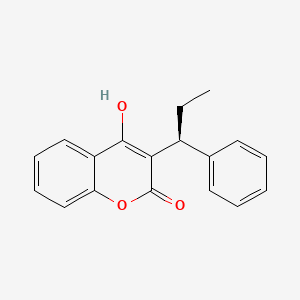
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
